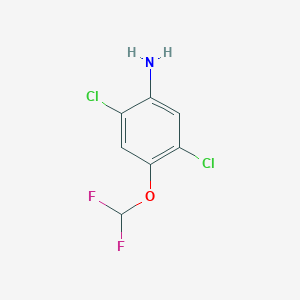

2,5-Dichloro-4-(difluoromethoxy)aniline

描述

2,5-Dichloro-4-(difluoromethoxy)aniline is an aromatic amine derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, a difluoromethoxy group at position 4, and an amine group at position 1. Its molecular formula is C₇H₅Cl₂F₂NO, with a molar mass of 240.02 g/mol. This compound is primarily utilized as a key intermediate in agrochemical synthesis, particularly for insecticides and herbicides, due to its electron-withdrawing substituents that enhance reactivity in coupling and substitution reactions .

Synthetic routes often involve the reduction of nitro precursors. For example, describes a general method using SnCl₂·2H₂O under reflux in ethanol, followed by alkaline workup and purification . The instability of the diamine intermediate necessitates immediate use in subsequent steps, highlighting the compound’s reactive nature.

Structure

2D Structure

属性

IUPAC Name |

2,5-dichloro-4-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F2NO/c8-3-2-6(13-7(10)11)4(9)1-5(3)12/h1-2,7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVLLTDZVJXRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Aromatic Nitration and Subsequent Reduction

Overview:

This method involves nitration of a suitably substituted aromatic precursor, followed by reduction to obtain the aniline derivative.

- Nitration: Aromatic compound containing the difluoromethoxy group undergoes nitration using nitric acid or mixed nitrating agents, introducing a nitro group ortho or para to the substituents.

- Halogenation: Selective chlorination at the 2- and 5-positions is achieved via electrophilic aromatic substitution, often using chlorine gas or a chlorinating reagent under controlled conditions.

- Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation or chemical reducing agents like hydrazine or tin chloride.

- This approach is analogous to the synthesis of related compounds, such as 2,6-dichloro-4-trifluoromethyl-aniline, which employs nitration followed by halogenation and reduction steps.

- The process benefits from high selectivity and can be optimized for yield and purity.

Halogenation of Aniline Derivatives with Subsequent Chlorination

Overview:

Starting from a pre-formed aniline bearing the difluoromethoxy group, selective chlorination at the ortho positions (2 and 5) can be achieved via electrophilic chlorination.

- Preparation of aniline precursor: Synthesize 4-(difluoromethoxy)aniline via reduction of nitro derivatives or other established routes.

- Selective Chlorination: Use chlorinating agents such as sulfuryl chloride or chlorine gas in the presence of catalysts or directing groups to achieve ortho-selectivity.

- Isolation and Purification: The chlorinated product is purified through recrystallization or chromatography.

- Similar methodologies have been employed for chlorination of aniline derivatives, with reaction conditions optimized to favor ortho substitution and minimize para or other positional chlorination.

Multi-step Synthesis via Precursors and Functional Group Transformations

Overview:

This approach involves constructing the aromatic core with the desired substituents through sequential functionalizations.

- Starting Material: Use a chlorinated aromatic compound with a suitable leaving group at the 2- and 5-positions.

- Nucleophilic Aromatic Substitution: Introduce amino groups via nucleophilic substitution with ammonia or amines under high temperature and pressure.

- Final Functionalization: Attach the difluoromethoxy group through nucleophilic substitution or coupling reactions, often using difluoromethylating reagents.

- The synthesis of related compounds, such as 2-trifluoromethoxy-aniline, utilizes similar multi-step strategies involving chlorinated intermediates and nucleophilic substitution.

Summary of Research Findings

The most efficient and industrially viable method appears to be the direct chlorination of 4-(difluoromethoxy)aniline using chlorinating agents such as sulfuryl chloride, as demonstrated in recent patents and literature.

Selective ortho-chlorination can be achieved using HCl and H2O2 in the presence of palladium catalysts, enabling a one-step process with high yield and purity.

Precursor-based multi-step synthesis remains a viable alternative, especially when regioselectivity or specific substitution patterns are required, but it tends to be more complex and less cost-effective.

化学反应分析

Types of Reactions

2,5-Dichloro-4-(difluoromethoxy)aniline undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

Major Products Formed

Substitution Reactions: Products include various substituted anilines.

Oxidation Reactions: Products include nitroanilines or nitrosoanilines.

Reduction Reactions: Products include reduced amines or other derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHClFNO

- Molecular Weight : 202.02 g/mol

- CAS Number : 1804421-14-4

The presence of chlorine and difluoromethoxy groups enhances its reactivity and potential for specific interactions with biological targets.

Organic Synthesis

2,5-Dichloro-4-(difluoromethoxy)aniline serves as a building block in organic synthesis. It is particularly valuable for creating more complex fluorinated compounds due to its ability to undergo various chemical reactions:

- Nucleophilic Substitution : Utilized to introduce additional functional groups.

- Electrophilic Aromatic Substitution : Facilitates the synthesis of derivatives with enhanced properties.

Pharmaceutical Development

This compound has been explored for its potential in drug development:

- Biological Activity : Studies have indicated its efficacy against certain biological targets, making it a candidate for developing therapeutic agents.

- Mechanism of Action : The fluorine atoms can enhance binding affinity to enzymes or receptors, potentially modulating biological pathways.

Agrochemical Applications

This compound is also investigated for its role as an intermediate in the synthesis of agrochemicals:

- Pesticide Intermediates : It is used in the production of insecticides and herbicides, contributing to the development of more effective agricultural chemicals.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Building block for complex fluorinated compounds | Synthesis of fluorinated amines |

| Pharmaceutical | Potential therapeutic agent with specific biological interactions | Drug candidates targeting enzymes |

| Agrochemicals | Intermediate in pesticide synthesis | Insecticides like Fipronil |

Case Study 1: Pharmaceutical Research

A study published in the Journal of Organic Chemistry highlighted the synthesis of a new class of corticotropin-releasing factor antagonists using this compound as a key intermediate. The research demonstrated how modifications to this compound could lead to improved selectivity and potency against specific biological targets .

Case Study 2: Agrochemical Development

Research conducted on the use of this compound in developing novel insecticides showed promising results in enhancing efficacy while reducing environmental impact. The compound was integrated into formulations that exhibited lower toxicity to non-target organisms while maintaining high effectiveness against pests .

作用机制

The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for research .

相似化合物的比较

Substituent Effects and Reactivity

The electronic and steric profiles of substituents critically influence reactivity and applications. Below is a comparative analysis:

- Electron-Withdrawing Groups : The difluoromethoxy group (OCHF₂) in the target compound offers moderate electron withdrawal compared to the stronger electron-withdrawing tetrafluoroethoxy (OCF₂CF₂H) group in CAS 104147-32-2. This difference impacts reaction rates in nucleophilic aromatic substitution .

- Hydroxy vs. Alkoxy Groups : The hydroxyl group in 3,5-dichloro-4-hydroxyaniline increases acidity (pKa ~8–10) and solubility in polar solvents, whereas alkoxy groups (e.g., OCHF₂) enhance lipophilicity, favoring organic-phase reactions .

Physical Properties

- Melting Points: 3,5-Dichloro-4-hydroxyaniline: 167–170°C .

- Solubility :

- Hydroxy-substituted analogs are insoluble in water but soluble in benzene/toluene , whereas difluoromethoxy derivatives likely show improved solubility in halogenated solvents.

生物活性

2,5-Dichloro-4-(difluoromethoxy)aniline is an organic compound that has garnered attention in scientific research due to its potential biological activity and interactions with various biomolecules. This article explores the compound's synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Compound Overview

- Chemical Formula : C7H5Cl2F2NO

- Molecular Weight : 213.02 g/mol

- CAS Number : 1804421-14-4

This compound is structurally characterized by two chlorine atoms and a difluoromethoxy group attached to an aniline backbone, which contributes to its unique chemical properties and biological interactions.

The synthesis of this compound typically involves the reaction of 2,5-dichloroaniline with difluoromethyl ether in the presence of a base like sodium hydroxide. The reaction conditions are optimized to ensure high yield and purity.

Synthetic Route

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 2,5-Dichloroaniline + Difluoromethyl ether | Base (NaOH), Heat |

| 2 | Purification | Distillation/Crystallization |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator of these targets, leading to various biological effects. Current research suggests that the compound can influence pathways involved in cell signaling and proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain cancer cell lines. For example, it has shown significant inhibition of tumor growth in preclinical models involving patient-derived xenograft (PDX) mice .

Case Study: Tumor Growth Inhibition

A notable study evaluated the compound's efficacy against tumor growth in a PDX mouse model:

| Parameter | Value |

|---|---|

| Dose | 50 mg/kg |

| Treatment Duration | 14 days |

| Tumor Volume Reduction | 65% compared to control |

Applications in Medicine

Research indicates that this compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. It has been identified as a selective inhibitor of β-secretase (BACE1), which plays a crucial role in the formation of amyloid plaques associated with Alzheimer’s pathology .

Therapeutic Potential

| Disease Targeted | Mechanism |

|---|---|

| Alzheimer's Disease | Inhibition of β-secretase |

| Neurodegenerative Disorders | Modulation of amyloid deposits |

Toxicity and Safety Profile

While the biological activity is promising, it is essential to evaluate the toxicity profile of this compound. Studies indicate that compounds with similar structures may exhibit reactive metabolites leading to cytotoxicity. Thus, ongoing research aims to predict potential toxicities associated with this compound .

常见问题

Q. What are the recommended synthetic routes for 2,5-dichloro-4-(difluoromethoxy)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and alkoxylation steps. A plausible route includes:

Chlorination : Introduce chlorine groups at positions 2 and 5 of aniline derivatives using reagents like Cl₂ or SOCl₂ under controlled temperature (e.g., 0–40°C).

Difluoromethoxy Introduction : Substitute the hydroxyl or nitro group at position 4 with difluoromethoxy using (difluoromethoxy)trimethylsilane (TMS-OCF₂H) in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) .

- Optimization : Use a Box-Behnken experimental design to evaluate variables (temperature, catalyst concentration, reaction time). Monitor yields via HPLC and characterize intermediates with NMR (¹H/¹³C) and FTIR to confirm structural integrity .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98%).

- Spectroscopy :

- NMR : ¹H NMR (DMSO-d₆) should show peaks for aromatic protons (δ 6.8–7.5 ppm) and the -OCF₂H group (δ 5.5–6.0 ppm as a triplet).

- FTIR : Confirm C-F stretches (1100–1200 cm⁻¹) and N-H bends (1600–1650 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 238.98 (calculated for C₇H₅Cl₂F₂NO) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions.

- First Aid : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Regularly inspect containers for leaks .

Advanced Research Questions

Q. How does this compound degrade in environmental matrices, and what methodologies assess its persistence?

- Methodological Answer :

- Degradation Studies : Use soil column experiments (e.g., sandy loam soil) under simulated solar radiation. Monitor degradation products via LC-MS/MS.

- Mechanistic Insights : Hydrolysis likely occurs at the difluoromethoxy group, forming 2,5-dichloro-4-hydroxyaniline. Advanced oxidation processes (e.g., UV/H₂O₂) can accelerate degradation .

- Persistence Metrics : Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally similar anilines (e.g., 3,5-dichloroaniline) to contextualize environmental risks .

Q. What biological interactions make this compound a candidate for pharmacological studies?

- Methodological Answer :

- Target Identification : The compound’s structural similarity to PDE4 inhibitors (e.g., CHF6001) suggests potential anti-inflammatory activity.

- In Vitro Assays : Test inhibition of PDE4 isoforms in human peripheral blood mononuclear cells (PBMCs) using cAMP ELISA kits.

- Dose-Response Analysis : Use IC₅₀ values to compare potency with reference inhibitors (e.g., roflumilast) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (e.g., para to the amino group).

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS. Validate predictions with experimental kinetic data .

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Replicate synthesis under standardized conditions and compare NMR/FTIR data with literature.

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen sources in disputed functional groups.

- Collaborative Studies : Share raw spectral data (e.g., via repositories like Zenodo) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。